Methylnaltrexone bromide, (17S)-

Stereochemistry Opioid receptor pharmacology Chiral separation

Methylnaltrexone bromide, (17S)- (CAS 916045-21-1) is the single, defined (S)-enantiomer of the quaternary ammonium μ‑opioid receptor antagonist methylnaltrexone bromide. The compound is formally designated (5α,17S)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxomorphinanium bromide.

Molecular Formula C21H26BrNO4
Molecular Weight 436.3 g/mol
CAS No. 916045-21-1
Cat. No. B052019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylnaltrexone bromide, (17S)-
CAS916045-21-1
Synonyms(5alpha)-17-(cyclopropylmethyl)-3,14-dihydroxy-17-methyl-4,5-epoxymorphinan-17-ium-6-one
17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinanium-6-one
methyl-naltrexone hydrobromide
methylnaltrexone
methylnaltrexone bromide
morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, (5alpha)-
morphinan-17-ium-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-, bromide, (5alpha,17R)-
morphinanium, 17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxo-, (5alpha)-
MRZ 2663BR
MRZ-2663
N-methylnaltrexone bromide
naltrexone MB
naltrexone methobromide
naltrexone methylbromide
naltrexonium methiodide
quaternary ammonium naltrexone
relisto
Molecular FormulaC21H26BrNO4
Molecular Weight436.3 g/mol
Structural Identifiers
SMILESC[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-]
InChIInChI=1S/C21H25NO4.BrH/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22+;/m1./s1
InChIKeyIFGIYSGOEZJNBE-LHJYHSJWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylnaltrexone Bromide, (17S)- (CAS 916045-21-1): Procurement-Relevant Identity, Class, and Regulatory Status


Methylnaltrexone bromide, (17S)- (CAS 916045-21-1) is the single, defined (S)-enantiomer of the quaternary ammonium μ‑opioid receptor antagonist methylnaltrexone bromide. The compound is formally designated (5α,17S)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxy-17-methyl-6-oxomorphinanium bromide [1]. Methylnaltrexone bromide is approved by the US FDA under the trade name Relistor for the treatment of opioid‑induced constipation (OIC) in patients with advanced illness receiving palliative care; the approved active pharmaceutical ingredient is the bromide salt of the (17S)-enantiomer [2]. The quaternisation of the naltrexone nitrogen atom creates a chiral centre, giving rise to two stereoisomers—(17R)- and (17S)-methylnaltrexone—that are not functionally interchangeable [3]. Consequently, any procurement specification for methylnaltrexone bromide must unambiguously define the stereochemical identity to ensure pharmacological equivalence to the reference listed drug.

Why Methylnaltrexone Bromide, (17S)- Cannot Be Interchanged with Racemic Mixtures, the (R)-Enantiomer, or Other PAMORA Class Members


Methylnaltrexone bromide is a chiral quaternary ammonium salt; the (17S)- and (17R)-stereoisomers exhibit distinct pharmacological activities that preclude simple substitution [1]. Patent literature explicitly states that pure S-MNTX possesses opioid agonist activity not observed with the (R)-enantiomer or with early racemic preparations, and that its biological profile differs from the activity historically reported for MNTX [2]. Furthermore, even among approved peripherally acting μ‑opioid receptor antagonists (PAMORAs), methylnaltrexone bromide differs from naloxegol and alvimopan in receptor subtype selectivity, intrinsic efficacy (partial agonism versus neutral antagonism or inverse agonism), and dissociation kinetics at the μ‑opioid receptor [3]. These molecular‑level differences translate into distinct clinical pharmacokinetic, pharmacodynamic, and cost‑effectiveness profiles, making class‑level substitution scientifically unsound without direct comparative evidence.

Methylnaltrexone Bromide, (17S)-: Head‑to‑Head and Comparative Quantitative Differentiation Evidence


Stereochemical Identity: (17S)-Enantiomer Carries the Therapeutic μ‑Opioid Antagonist Activity; (17R)-Enantiomer Does Not

Quaternisation of naltrexone generates a chiral nitrogen centre; the (17S)- and (17R)-diastereomers are not pharmacologically equivalent. The US patent for S-MNTX explicitly states that pure S-MNTX has been found to have activity different from the activity of MNTX reported in the literature and that S-MNTX exhibits opioid agonist activity [1]. In the earlier quaternary narcotic antagonist series studied by Bianchetti et al. (1983), only the 'N‑methyl diastereomer' (analogous to (17S)-methylnaltrexone) potently displaced ³H‑naltrexone from rat brain membranes and behaved as a morphine antagonist in the guinea‑pig ileum, whereas the 'N‑allyl diastereomer' had negligible antagonist activity [1]. The (17S)-enantiomer (CAS 916045-21-1) is the active pharmaceutical ingredient in FDA‑approved Relistor; the (17R)-enantiomer (CAS 916055-92-0) and the racemic (17RS)-mixture (CAS 73232-52-7) are distinct chemical entities with different pharmacopeial monographs [2].

Stereochemistry Opioid receptor pharmacology Chiral separation

Mu‑Opioid Receptor Selectivity: 8‑Fold Over Kappa and Negligible Delta‑Receptor Binding

Methylnaltrexone bromide, (17S)- demonstrates a well‑characterised selectivity profile across the opioid receptor family. In vitro studies report a Ki of 28 nM at the human μ‑opioid receptor (MOR), with 8‑fold lower affinity for κ‑opioid receptors (Ki = 230 nM) and greatly reduced affinity for δ‑opioid receptors [1]. NCATS Inxight Drugs reports an IC50 of 70 nM at MOR and IC50 of 575 nM at κ‑opioid receptors, with no interaction at δ‑ or orphanin FQ receptors [2]. This selectivity profile directly contrasts with naloxegol, which displays a different receptor subtype selectivity pattern: at human μ‑receptors naloxegol pKi = 8.13 ± 0.06 (Ki ≈ 7.4 nM) versus methylnaltrexone pKi = 7.66 ± 0.08 (Ki ≈ 21.9 nM), a statistically significant difference (P < 0.05); at human δ‑receptors naloxegol pKi = 6.69 ± 0.05 versus methylnaltrexone pKi = 5.72 ± 0.35 (P < 0.001); at rat κ‑receptors the difference was not significant [3].

Opioid receptor selectivity Binding affinity Off‑target profiling

Blood‑Brain Barrier Exclusion: Quantified CSF‑to‑Serum Concentration Gradient Demonstrates Peripheral Restriction

A defining feature of methylnaltrexone bromide, (17S)- is its restricted ability to cross the blood‑brain barrier (BBB), conferred by the permanent positive charge on the quaternary ammonium group. This contrasts directly with the tertiary amine naltrexone, which readily penetrates the CNS. In a quantitative pharmacokinetic study in rhesus macaques, a single subcutaneous 0.15 mg/kg dose of methylnaltrexone bromide produced a peak serum concentration (Cmax) of 114 ± 44 ng/mL at 0.25 ± 0.00 h, whereas the peak cerebrospinal fluid (CSF) concentration was 0.34 ± 0.07 ng/mL [1]. This yields a serum‑to‑CSF ratio of approximately 335:1, quantitatively confirming negligible CNS penetration. The NCI Thesaurus corroborates that, unlike naltrexone, methylnaltrexone does not cross the blood‑brain barrier and does not affect centrally mediated opioid analgesia [2].

Blood‑brain barrier Pharmacokinetics Peripheral restriction

Intrinsic Efficacy at μ‑Opioid Receptors: Methylnaltrexone Exhibits Partial Agonism, Unlike the Neutral Antagonists/Inverse Agonists Alvimopan and ADL 08‑0011

In a direct head‑to‑head in vitro comparison, methylnaltrexone, alvimopan, and its metabolite ADL 08‑0011 were evaluated in a [³⁵S]GTPγS incorporation assay at human μ‑opioid receptors. Methylnaltrexone displayed positive intrinsic activity, consistent with partial μ‑opioid receptor agonism, whereas alvimopan and ADL 08‑0011 exhibited negative intrinsic activity, indicating inverse agonism or neutral antagonism [1]. In functional tissue assays, methylnaltrexone antagonised endomorphin‑1‑mediated μ‑opioid responses with a pA₂ of 7.6, compared to 9.6 for alvimopan and 9.4 for ADL 08‑0011 [1]. Alvimopan also displayed substantially higher μ‑receptor binding affinity (pKi = 9.6) than methylnaltrexone (pKi = 8.0) [1]. The dissociation half‑life (t₁/₂) of alvimopan from the μ‑opioid receptor is 30–44 min, versus 0.46 min for methylnaltrexone and 0.82 min for naloxone, indicating that methylnaltrexone has a much shorter receptor residence time [2].

Intrinsic efficacy Partial agonism Functional selectivity

Clinical Comparative Efficacy: Methylnaltrexone Demonstrates Non‑Inferior Time to Bowel Movement Versus Naloxegol in ICU Patients, with Quantified Cost Differential

In a retrospective comparative study of 161 critically ill ICU patients receiving parenteral opioids, subcutaneous methylnaltrexone (MNTX, n = 51) was compared with enteral naloxegol (NGL, n = 110) for opioid‑induced constipation. The primary endpoint, time to first bowel movement, was 18.3 h (median) for MNTX versus 23.7 h for NGL, with naloxegol meeting the pre‑specified 10% non‑inferiority margin (Wald statistic = 1.67; P = 0.047) [1]. Secondary outcomes included similar average number of bowel movements in 72 h (MNTX: 3.8; NGL: 3.9) and comparable ICU length of stay (MNTX: 12 days; NGL: 14 days). The wholesale acquisition cost per bowel movement was $170.00 for MNTX versus $21.74 for NGL, a 7.8‑fold difference [1].

Clinical efficacy Opioid‑induced constipation Cost‑effectiveness

Proven Research and Industrial Application Scenarios for Methylnaltrexone Bromide, (17S)-


Reference Standard for Pharmacopeial Identity Testing and Chiral Purity Determination of Methylnaltrexone Bromide API

The (17S)-enantiomer (CAS 916045-21-1) is the active pharmaceutical ingredient in FDA‑approved Relistor and the subject of a USP monograph specifying NLT 98.0% and NMT 102.0% methylnaltrexone bromide [1]. As a fully characterised reference standard, 17S‑naltrexone methobromide is used for chromatographic system suitability, determination of relative retention time versus the (17R)-enantiomer (CAS 916055-92-0), and quantification of chiral purity in API release testing [2]. The distinct CAS numbers for each stereoisomer ensure unambiguous identification in regulatory submissions and certificate of analysis documentation [3].

In Vitro Pharmacological Tool for Peripheral μ‑Opioid Receptor Antagonism with Quantified CNS Exclusion

With a μ‑opioid receptor Ki of 28 nM and an 8‑fold selectivity window over κ‑opioid receptors [1], methylnaltrexone bromide, (17S)- serves as a reference PAMORA for in vitro assays where receptor‑subtype selectivity must be benchmarked against other opioid antagonists. The well‑characterised partial agonist intrinsic efficacy (positive [³⁵S]GTPγS signal) and rapid receptor dissociation (t₁/₂ = 0.46 min) [2] distinguish it from neutral antagonists and long‑residence‑time compounds such as alvimopan, making it a critical comparator in drug discovery programs targeting biased agonism or functional selectivity at the μ‑opioid receptor.

In Vivo Non‑Human Primate Pharmacokinetic Studies Requiring Peripherally Restricted Opioid Antagonism

The rhesus macaque pharmacokinetic study demonstrated that subcutaneous methylnaltrexone bromide, (17S)- at 0.15 mg/kg achieves a serum:CSF concentration ratio of approximately 335:1, providing quantitative evidence of peripheral restriction [1]. This validated model supports the use of the (17S)-stereoisomer in translational studies of opioid‑induced gastrointestinal dysfunction where preservation of central opioid analgesia is mandatory and where CNS concentrations must be independently verified via CSF sampling [1].

Hospital Formulary Decision Support for Opioid‑Induced Constipation Management in Critically Ill Patients

Direct head‑to‑head clinical evidence demonstrates that subcutaneous methylnaltrexone, (17S)- achieves a median time to first bowel movement of 18.3 h in ICU patients with opioid‑induced constipation, compared with 23.7 h for enteral naloxegol [1]. This evidence, combined with the quantified cost differential ($170.00 vs $21.74 per bowel movement), provides data‑driven procurement criteria for Pharmacy & Therapeutics committees evaluating PAMORA formulary additions when both intravenous/subcutaneous and enteral options are therapeutically indicated [1].

Quote Request

Request a Quote for Methylnaltrexone bromide, (17S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.